Reactive Orange 5

Description

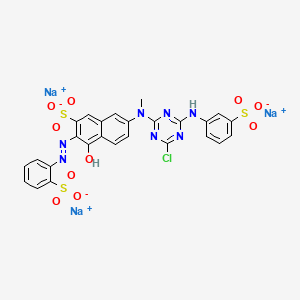

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-5-4-6-17(13-15)45(36,37)38)16-9-10-18-14(11-16)12-21(47(42,43)44)22(23(18)35)33-32-19-7-2-3-8-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAYVHBJJXOOIY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClN7Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890053 | |

| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-21-8 | |

| Record name | 2-Naphthalenesulfonic acid, 7-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)-, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 7-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Global Challenges Posed by Reactive Dyes in Industrial Effluents

The textile industry is a primary contributor to water contamination, releasing vast quantities of dye-laden wastewater into the environment. watertechsh.comcore.ac.uk Globally, it is estimated that 280,000 tons of textile dyes are discharged annually in industrial effluents. fibre2fashion.com Reactive dyes, while valued for their vibrant colors and strong fiber-binding properties, are particularly problematic. A significant portion of these dyes, sometimes as high as 50%, does not fix to the fabric during the dyeing process and is lost to wastewater. core.ac.ukfibre2fashion.com

The discharge of these effluents poses a critical environmental challenge. watertechsh.com The presence of reactive dyes in water bodies is highly visible, with concentrations as low as 1 mg/L capable of coloring water. fibre2fashion.com This coloration reduces light penetration, which in turn inhibits the photosynthetic activity of aquatic plants, disrupting the entire food chain. watertechsh.comfibre2fashion.com Furthermore, these effluents can increase the biochemical and chemical oxygen demand (BOD and COD) of the water, leading to a decrease in dissolved oxygen, which is detrimental to aquatic life. fibre2fashion.comnih.gov

The chemical structure of reactive dyes contributes to their persistence and potential toxicity. iwaponline.com Many are designed to be robust and resistant to fading, which also makes them resistant to environmental degradation. core.ac.uk Composed of aromatic amines, some reactive dyes and their breakdown byproducts can be carcinogenic and mutagenic, posing risks to ecosystems and human health. nih.goviwaponline.com The long-term persistence of these dyes can lead to bioaccumulation in organisms and disruption of microbial ecosystems. iwaponline.com In low- and middle-income countries, up to 80% of industrial wastewater containing these dyes may be released untreated, exacerbating the global impact. watertechsh.com

The Role of Reactive Orange 5 As a Representative Azo Dye Pollutant

Reactive Orange 5, also known as Reactive Brilliant Orange K-GN, is a monoazo dye. worlddyevariety.com Azo dyes represent the largest class of synthetic dyes used in industry, accounting for 60-70% of all commercial dyes. nih.govmdpi.com this compound's chemical structure and properties make it a typical example of the challenges posed by this group of pollutants. It is an orange powder soluble in water, used for dyeing and printing on cotton, hemp, viscose, and silk fabrics. worlddyevariety.com

The environmental concern with this compound stems from its nature as a recalcitrant molecule that is not easily broken down by conventional aerobic biological treatments. semanticscholar.org Its release into aquatic environments contributes to the persistent coloration of water and the potential for toxic byproduct formation. iwaponline.com As a representative azo dye, it is frequently used in research to study the efficacy of various wastewater treatment technologies.

| Property | Value | Source |

|---|---|---|

| C.I. Name | This compound | worlddyevariety.com |

| Molecular Formula | C26H17ClN7Na3O10S3 | |

| Molar Mass | 788.07 g/mol | worlddyevariety.com |

| Appearance | Orange powder | worlddyevariety.com |

| Water Solubility | 70 g/L (at 50°C) | |

| Molecular Structure | Single azo class | worlddyevariety.com |

Overview of Current Research Trajectories and Future Directions for Reactive Orange 5 Remediation

Adsorption-Based Removal Processes

Adsorption is a surface phenomenon where molecules of a substance (adsorbate) accumulate on the surface of another substance (adsorbent). In the context of wastewater treatment, this process involves the binding of dye molecules to the surface of an adsorbent material. The effectiveness of adsorption depends on several factors, including the properties of the adsorbent (surface area, porosity, and surface chemistry), the characteristics of the adsorbate (molecular size, polarity), and the operational conditions (pH, temperature, and contact time).

Development and Characterization of Adsorbent Materials

The quest for cost-effective and environmentally friendly adsorbents has led to extensive research into various materials, particularly those derived from agricultural waste and modified natural polymers.

Agricultural wastes represent a promising and abundant source of biosorbents for dye removal. Materials like orange peels and sesame stalks have demonstrated considerable potential for adsorbing reactive dyes. nbinno.comresearchgate.net The lignocellulosic composition of these materials, rich in functional groups such as hydroxyl and carboxyl groups, provides active sites for dye binding. nih.gov

Orange peels, a readily available byproduct of the citrus industry, have been investigated as an effective adsorbent for various dyes. ijstr.org Their preparation as an adsorbent is straightforward, typically involving washing, drying, and grinding to a desired particle size. ijstr.org The porous structure and the presence of functional groups on the surface of orange peels contribute to their adsorption capacity. tandfonline.comaip.org

Similarly, sesame stalks, another agricultural residue, have shown promise as a biosorbent. jaas.ac.cnresearchgate.net The fibrous and porous nature of sesame hulls provides a large surface area for the adsorption of dye molecules. jaas.ac.cnresearchgate.net Studies have indicated that these materials can be used with minimal processing, making them a cost-effective option for wastewater treatment. researcher.life

To enhance the adsorption capacity and selectivity of natural materials, various modification techniques have been employed. Chitosan, a biopolymer derived from chitin, is a popular choice for modification due to its amine and hydroxyl functional groups. mdpi.comresearchgate.net Cross-linking and grafting of chitosan to form beads can improve its stability in acidic solutions and increase its surface area, leading to enhanced dye removal efficiency. nih.gov For instance, chitosan beads modified with agents like choline (B1196258) chloride have shown improved removal of azo dyes. mdpi.com

Immobilization of microorganisms onto a solid support is another innovative approach. This technique combines the adsorptive properties of the support material with the biodegrading capabilities of the microorganisms. nih.gov For example, bacteria such as Pseudomonas aeruginosa and Bacillus subtilis, known for their dye-degrading abilities, can be immobilized in matrices like alginate or polysulfone. nih.govijarbs.commdpi.com This method not only removes the dye from the solution but can also lead to its degradation into less harmful compounds. researchgate.netresearchgate.net

The effectiveness of an adsorbent is closely linked to its physical and chemical properties. Techniques like Scanning Electron Microscopy (SEM) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial for characterizing these properties.

SEM provides high-resolution images of the adsorbent's surface, revealing its morphology, porosity, and texture. aip.orgresearchgate.net For instance, SEM images of orange peels and sesame hulls have shown rough and porous surfaces, which are favorable for dye adsorption. jaas.ac.cn

FTIR analysis is used to identify the functional groups present on the adsorbent's surface that are involved in the adsorption process. researchgate.netdntb.gov.ua The presence of hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups, identified through FTIR spectra, confirms the potential of biosorbents to bind with dye molecules through mechanisms like hydrogen bonding and electrostatic interactions. researchgate.net

Adsorption Kinetics and Equilibrium Studies

Understanding the rate of adsorption and the equilibrium relationship between the adsorbent and the dye is essential for designing efficient treatment systems.

Adsorption kinetics describe the rate at which a solute is removed from a solution. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetics of dye adsorption. researchgate.netimpactfactor.org

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites. impactfactor.org

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.netncsu.edu Numerous studies on the adsorption of reactive dyes onto various biosorbents have found that the pseudo-second-order model provides a better fit to the experimental data, indicating that chemisorption is the dominant mechanism. nih.govresearchgate.netacs.org This model's success in fitting data is often attributed to its ability to describe the entire adsorption process, from the initial rapid uptake to the slower approach to equilibrium. mdpi.com

Below is an interactive table summarizing the findings from various studies on the adsorption kinetics of reactive dyes.

The following table presents a comparison of kinetic parameters obtained from different studies.

Mechanistic Investigations of this compound Adsorption

Understanding the underlying mechanisms of adsorption is vital for developing efficient and targeted decontamination strategies. The process is governed by a combination of physical and chemical interactions between the dye molecule and the adsorbent.

Electrostatic interaction is a primary driving force in the adsorption of anionic dyes like this compound. iwaponline.commdpi.com The surface charge of the adsorbent and the ionization state of the dye are heavily dependent on the pH of the solution.

This compound is an anionic dye, meaning it carries a negative charge in aqueous solutions due to the presence of sulfonate groups (-SO₃⁻). mdpi.com Adsorbents with positively charged surfaces under acidic conditions are therefore highly effective for its removal. cetjournal.it The point of zero charge (pHpzc) of an adsorbent is a critical parameter; at a pH below the pHpzc, the adsorbent surface is protonated and becomes positively charged, promoting the electrostatic attraction of anionic dye molecules. iwaponline.com Conversely, at a pH above the pHpzc, the surface becomes negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency. iwaponline.comnih.gov

For example, chitosan-based adsorbents have amino groups (-NH₂) that become protonated (-NH₃⁺) in acidic solutions, resulting in a strong electrostatic attraction with the negatively charged sulfonate groups of the reactive dye. mdpi.com Similarly, the adsorption of Reactive Orange 12 onto CaFe₂O₄ nanoparticles was found to be maximal at a highly acidic pH of 2.0 due to the strong electrostatic interaction between the protonated adsorbent surface and the anionic dye. iwaponline.com

Beyond electrostatics, the specific functional groups on the adsorbent surface and its physical structure, including surface area and porosity, play a crucial role.

Functional Groups: The presence of functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups on the adsorbent surface can facilitate dye removal through mechanisms like hydrogen bonding and dipole-dipole interactions. mdpi.comdeswater.com For instance, the amine and hydroxyl groups on chitosan provide active sites for adsorption. mdpi.com The modification of adsorbent surfaces to introduce specific functional groups, such as the amination of spent coffee grounds, can significantly enhance adsorption capacity for reactive dyes by increasing the number of positively charged sites for electrostatic interaction. cetjournal.it

Adsorbent Reusability and Regeneration Efficiency

For an adsorption process to be economically viable and sustainable, the adsorbent must be regenerable and reusable for multiple cycles without a significant loss in its adsorption capacity. frontiersin.orgresearchgate.net The reusability of an adsorbent is a critical factor in its practical application for wastewater treatment. cetjournal.it

The regeneration process typically involves treating the dye-laden adsorbent with an eluting agent to desorb the captured dye molecules. The choice of eluent depends on the nature of the adsorption mechanism. For reactive dyes bound through electrostatic interactions, altering the pH is an effective regeneration strategy. mdpi.comcetjournal.it

Alkaline Solutions: Using an alkaline solution, such as sodium hydroxide (B78521) (NaOH), can effectively desorb anionic dyes. cetjournal.it At high pH, the adsorbent surface becomes negatively charged, causing repulsion of the anionic dye molecules and releasing them into the eluting solution. APTES-modified spent coffee grounds used for the removal of reactive dyes were successfully regenerated using a 0.1 M NaOH solution, maintaining high adsorption capacity for at least three cycles. cetjournal.it

Acidic Solutions: In some cases, an acid solution can be used for regeneration, followed by washing to prepare the adsorbent for the next cycle. mdpi.com

The efficiency of regeneration is a key performance indicator. Studies have shown that some adsorbents can be reused for at least five cycles while maintaining effective dye removal. mdpi.com For example, chitosan beads used for azo dye removal were successfully recycled for at least five cycles after regeneration with an acid solution. mdpi.com However, a gradual decrease in adsorption efficiency in subsequent cycles is common due to the incomplete desorption of dye molecules or slight degradation of the adsorbent material during the regeneration process. researchgate.net

Table 2: Regeneration and Reusability of Adsorbents for Reactive Dyes

| Adsorbent | Target Dye | Eluting Agent | Number of Cycles | Efficiency Retention | Reference |

|---|---|---|---|---|---|

| Chitosan-DES Beads | Orange II (OII) | Acid Solution | At least 5 | Effective OII removal maintained | mdpi.com |

| APTES-modified Spent Coffee Grounds | Reactive Orange 16 (RO16) | 0.1 M NaOH | 3 | Maintained 88.49% adsorption capacity | cetjournal.it |

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). atlantis-press.com AOPs are particularly effective for degrading complex and recalcitrant organic compounds like this compound, which are often resistant to conventional treatment methods. atlantis-press.comresearchgate.net

Common AOPs used for dye degradation include:

Fenton and Fenton-like Processes: The classical Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. Fenton-like processes may use other iron forms or catalysts. ijche.com These processes are effective in acidic conditions (typically pH 3) and can achieve high removal efficiencies for azo dyes like Reactive Black 5 and Acid Orange 7. ijche.com

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. atlantis-press.com It is known to be effective in decolorizing reactive dyes by destroying the chromophoric groups responsible for color. atlantis-press.com

Photocatalysis: This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or phosphotungstic acid, which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.net Studies have shown that this compound can be effectively degraded using phosphotungstic acid under near-UV irradiation. researchgate.net

The degradation of dyes via AOPs involves the breakdown of the complex dye molecule into simpler, less harmful intermediates, and ideally, complete mineralization to carbon dioxide, water, and inorganic ions. researchgate.net The effectiveness of AOPs depends on several factors, including pH, the concentration of the oxidant and catalyst, and the initial dye concentration. ijche.com For example, in the degradation of Reactive Black 5 using a Fe⁰/UV system, the highest removal efficiency was observed at pH 3. ijche.com

Ozonation and Ozone-Based Advanced Oxidation Processes

Ozonation for Decolorization and Biodegradability Enhancement

Ozonation stands as a potent advanced oxidation process (AOP) for treating textile wastewater laden with recalcitrant dyes like this compound. The primary mechanism of ozonation involves the reaction of ozone (O₃), a powerful oxidizing agent, with the dye's chromophoric groups, particularly the azo bond (-N=N-). This interaction leads to the cleavage of the bond, which is responsible for the dye's color, resulting in rapid and effective decolorization. mdpi.comproquest.com

Research on similar reactive dyes, such as Reactive Orange 16, demonstrates the efficacy of this process. In one study, ozonation of synthetic wastewater containing 32 mg/L of Reactive Orange 16 reduced the color units from 2780 to 750 within 8 minutes and to less than 50 after 15 minutes of treatment. researchgate.net This highlights the rapid decolorization capabilities of ozonation. The maximum dye removal for Reactive Orange 16 can reach 99% after 70 minutes of ozonation. researchgate.netyildiz.edu.tr

Table 1: Ozonation Treatment Efficacy for Reactive Dyes

| Parameter | Initial Value | Value after Ozonation | Treatment Time (min) | Reference |

|---|---|---|---|---|

| Reactive Orange 16 | ||||

| Color Units | 2780 | < 50 | 15 | researchgate.net |

| TOC Removal (O₃ + Bio) | 13.9 mg/L | 4.0 mg/L | - | researchgate.net |

| Dye Removal | - | 99% | 70 | researchgate.netyildiz.edu.tr |

| Reactive Black 5 | ||||

| Dye Removal | - | 99.9% | 40 | researchgate.netyildiz.edu.tr |

Hybrid Ozonation Systems (e.g., O₃/H₂O₂, O₃/UV)

To further enhance the efficiency of dye degradation, ozonation is often combined with other processes like hydrogen peroxide (H₂O₂) or ultraviolet (UV) radiation, creating hybrid AOPs. These systems are designed to increase the production of highly reactive hydroxyl radicals (•OH), which are even more powerful and less selective oxidizing agents than molecular ozone. researchgate.netnih.gov The oxidation potential of hydroxyl radicals is significantly greater (2.80 V) than that of ozone (2.07 V), allowing for the faster and more complete degradation of complex organic pollutants. e3s-conferences.org

The O₃/H₂O₂ (peroxone) process involves the addition of hydrogen peroxide, which accelerates the decomposition of ozone into hydroxyl radicals. While this can enhance degradation, an excess of H₂O₂ can act as a scavenger of •OH radicals, so optimizing the dosage is crucial. nih.gov

The O₃/UV process utilizes ultraviolet radiation to photolyze ozone molecules, which also generates hydroxyl radicals. e3s-conferences.org Studies on various dyes have shown that the combination of O₃/UV can significantly improve removal efficiency compared to ozonation alone. For example, the degradation of Congo Red dye increased from 80% with O₃ alone to 89% with O₃/UV, with an even more pronounced enhancement in Chemical Oxygen Demand (COD) removal. e3s-conferences.org Hybrid systems such as UV/O₃/H₂O₂ have demonstrated superior decolorization rate constants compared to individual or dual systems for other reactive dyes. researchgate.net These hybrid methods represent a promising strategy for accelerating the mineralization of this compound and other persistent organic pollutants in wastewater. researchgate.netnih.gov

Kinetics of Ozone Oxidation and Decay Constants

The degradation of reactive dyes by ozonation typically follows pseudo-first-order kinetics. mdpi.comproquest.comyildiz.edu.tr This means that the rate of the decolorization reaction is directly proportional to the concentration of the dye. The kinetic rate constant (k) is a key parameter for evaluating the efficiency of the ozonation process.

For a mixture of reactive dyes including Reactive Orange 16 (at 32 mg/L), the first-order decay constant (k) for RO16 was determined to be 0.82 min⁻¹ (with a coefficient of determination, r², of 0.99). mdpi.comproquest.com In another study focusing on synthetic wastewater, the first-order decolorization constant for Reactive Orange 16 was found to be 0.47 min⁻¹. researchgate.net The highest pseudo-first-order kinetic constant observed for RO16 in one set of experiments was 0.0794 min⁻¹ at a neutral pH of 6. yildiz.edu.tr

Table 2: Kinetic Data for Reactive Dye Ozonation

| Dye | Kinetic Model | Rate Constant (k) | pH | Reference |

|---|---|---|---|---|

| Reactive Orange 16 | Pseudo-first-order | 0.82 min⁻¹ | 12 | mdpi.comproquest.com |

| Reactive Orange 16 | First-order | 0.47 min⁻¹ | - | researchgate.net |

| Reactive Orange 16 | Pseudo-first-order | 0.0794 min⁻¹ | 6 | yildiz.edu.tr |

| Reactive Black 5 | Pseudo-first-order | 1.11 min⁻¹ | 12 | mdpi.comproquest.com |

Fenton and Photo-Fenton Oxidation Processes

Homogeneous and Heterogeneous Fenton Systems for this compound Degradation

The Fenton process is another effective AOP that utilizes hydroxyl radicals to degrade organic pollutants. The reaction can be carried out in two primary ways: homogeneous and heterogeneous systems.

In a homogeneous Fenton system , ferrous ions (Fe²⁺) in the aqueous phase catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals. This process is highly efficient but is typically most effective under acidic pH conditions (around pH 2.5-3) and produces iron sludge that requires further treatment. mdpi.com The photo-Fenton process, which incorporates UV light, can significantly enhance the degradation rate by photolyzing iron aqua complexes to generate more •OH radicals and regenerate the Fe²⁺ catalyst. arpnjournals.org Homogeneous photo-Fenton processes have demonstrated the ability to achieve complete mineralization of dyes. mdpi.com

A heterogeneous Fenton system employs a solid iron-containing catalyst, such as iron oxides, zero-valent iron, or iron-exchanged zeolites. researchgate.net This approach offers significant advantages, including the ability to operate over a wider pH range, reduced iron leaching into the solution, and easy separation and reuse of the catalyst. mdpi.comresearchgate.net While the reaction occurs on the catalyst's surface, some degradation may also occur via leached iron ions, creating a combined homogeneous-heterogeneous effect. mdpi.comnih.gov Although sometimes slower than their homogeneous counterparts, heterogeneous systems like those using waste iron oxide have proven effective for degrading dyes like Orange G, achieving high decolorization and TOC removal. researchgate.net

Role of Iron Species and Hydrogen Peroxide in Radical Generation

The core of the Fenton reaction is the generation of hydroxyl radicals (•OH) from the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂). nih.gov

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In this key step, Fe²⁺ is oxidized to ferric iron (Fe³⁺) while H₂O₂ is cleaved to form a hydroxyl radical and a hydroxide ion. The generated •OH radical is the primary oxidant responsible for the degradation of the dye molecules. researchgate.net

The Fe³⁺ produced can be reduced back to Fe²⁺ by reacting with another molecule of H₂O₂, allowing the catalytic cycle to continue. However, this reaction is significantly slower than the initial radical generation step.

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

The concentration of both hydrogen peroxide and the iron catalyst is critical. An optimal ratio is necessary for maximum radical generation. An excess of H₂O₂ can lead to scavenging of the highly reactive •OH radicals, producing less reactive perhydroxyl radicals (•OOH), which can reduce the degradation efficiency. researchgate.net Similarly, an excess of Fe²⁺ can also lead to scavenging effects. Therefore, careful optimization of reactant concentrations is essential for the effective application of Fenton and photo-Fenton processes for the degradation of this compound.

Sonochemical and Sonoelectrochemical Degradation

Sonochemical degradation utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid. researchgate.net This phenomenon involves the formation, growth, and violent collapse of microscopic bubbles. The implosion of these bubbles creates localized "hot spots" with extremely high temperatures (thousands of degrees Kelvin) and pressures (hundreds of atmospheres). researchgate.net

Under these extreme conditions, water molecules can undergo pyrolysis to generate highly reactive species, including hydroxyl radicals (•OH) and hydrogen atoms (•H). These radicals then attack and degrade the organic dye molecules present in the solution. The degradation can occur within the collapsing bubble, at the bubble-liquid interface, or in the bulk solution via the diffused radicals. researchgate.net

Combining sonochemistry with other AOPs can lead to synergistic effects. For example, sono-Fenton processes (ultrasound combined with Fenton's reagent) have shown enhanced degradation rates for various dyes compared to either process alone. The ultrasound can enhance mass transfer and continuously clean the surface of heterogeneous catalysts, improving their activity.

Sonoelectrochemical degradation integrates ultrasound with an electrochemical process. This hybrid method can enhance the production of oxidants at the electrode surface and improve mass transport of the pollutant to the electrodes, leading to more efficient degradation. The physical effects of cavitation, such as micro-streaming and shock waves, can also help prevent electrode fouling. These advanced sonochemical and sonoelectrochemical methods offer a promising approach for the effective mineralization of persistent dyes like this compound.

Ultrasonic Irradiation Effects on Dye Degradation

Ultrasonic irradiation, a process known as sonochemistry, has emerged as a potent advanced oxidation process for breaking down hazardous organic compounds like this compound in aqueous solutions. acs.orgacs.org The mechanism relies on acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. acs.orgacs.orgmdpi.com This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of water molecules into highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H). nih.gov

These hydroxyl radicals are the primary agents responsible for the degradation of azo dyes. nih.gov The proposed reaction mechanism involves the addition of •OH radicals to the azo double bond (-N=N-), initiating a sequence of oxidative bond cleavages. acs.org This process breaks down the complex dye molecule into smaller, less colored, and often less toxic intermediates and, ultimately, can lead to complete mineralization into carbon dioxide, water, and inorganic ions like nitrates. acs.orgresearchgate.net

Research on various azo dyes, including Reactive Orange 16 and 107, which are structurally similar to this compound, demonstrates that power ultrasound is capable of both decolorizing and mineralizing these compounds. researchgate.net The rate of degradation is influenced by factors such as the ultrasonic frequency, power input, and the specific structure of the dye molecule. acs.orgresearchgate.net For instance, studies have shown that decolorization can be achieved within a few hours, with higher power inputs leading to faster degradation rates. researchgate.net The process typically involves a rapid initial bleaching phase, followed by a slower mineralization phase where the total organic carbon (TOC) is reduced. acs.org

The degradation pathway can result in the formation of various stable intermediates, including organic acids (like acetic and succinic acid), benzoquinone, and nitro-substituted dicarboxylic acids, before complete mineralization occurs. acs.org

Synergistic Effects of Ultrasound with Electrochemistry or H2O2

The efficiency of ultrasonic degradation of this compound can be significantly enhanced by combining it with other advanced oxidation processes, such as electrochemistry or the addition of hydrogen peroxide (H₂O₂). These combinations create synergistic effects that accelerate the rate of dye removal.

The combination of ultrasound with the Fenton reaction (Fe²⁺ + H₂O₂) is particularly effective. acs.orgresearchgate.net Ultrasound itself produces H₂O₂ in the aqueous solution. acs.org The addition of ferrous ions (Fe²⁺) catalyzes the decomposition of this sonochemically produced H₂O₂ into more hydroxyl radicals, thereby amplifying the oxidative degradation of the dye. acs.org This sono-Fenton process has been shown to increase the reaction rate for azo dye degradation by as much as threefold at optimal Fe(II) concentrations. acs.org The UV-A-Fenton process, a related method, has also demonstrated high degradation efficiency, achieving over 95% removal of reactive dyes. researchgate.net

Synergy is also observed when ultrasound is coupled with electrochemical systems (sono-electrochemistry). Power ultrasound can improve the efficiency of electrochemical processes by enhancing the mass transport of reactants to the electrode surface and by keeping the electrode surfaces clean and active. electrochemsci.org The physical effects of low-frequency ultrasound (below 100 kHz) are particularly beneficial for increasing mass transport, while high-frequency ultrasound (above 100 kHz) favors the chemical effects of radical production. electrochemsci.org The combination of ultrasound with electro-oxidation using non-active anodes like Boron-Doped Diamond (BDD) can lead to high mineralization rates of organic pollutants. electrochemsci.org

Biological Degradation and Bioremediation Approaches

Microbial Decolorization and Biodegradation of this compound

Biological methods, utilizing the metabolic capabilities of microorganisms, offer an environmentally friendly and cost-effective alternative for the treatment of effluents containing this compound. scispace.com The primary mechanism involves biodegradation, where the complex dye structure is fragmented into smaller, simpler compounds, as opposed to biosorption, which merely transfers the dye from the liquid phase to a solid microbial biomass. scispace.com

Isolation and Characterization of Dye-Degrading Bacterial Strains (e.g., Pseudomonas spp., Nocardiopsis sp., Agrobacterium, Acinetobacter baumannii)

Numerous bacterial strains have been isolated from dye-contaminated environments and identified for their potent ability to decolorize and degrade azo dyes like this compound and its analogs.

Pseudomonas spp. : Strains of Pseudomonas are widely reported for their efficiency in degrading reactive dyes. One study isolated a Pseudomonas spp. strain that achieved 98% decolorization of Reactive Orange at a concentration of 50 mg/L within just five hours under static anoxic conditions. sciepub.comsciepub.com The optimal conditions for this strain were found to be a pH of 8.0 and a temperature of 37°C. sciepub.comsciepub.com The disappearance of the dye's characteristic absorbance peak and the emergence of new peaks in UV-Vis spectra, confirmed by FTIR analysis, indicated that the decolorization was due to biodegradation. sciepub.com Another strain, Pseudomonas stutzeri, was found to completely decolorize Acid Orange (100 mg/L) within 15 hours. researchgate.net The degradation process often involves enzymes like azoreductase, which is crucial for the initial cleavage of the azo bond. nih.gov

Nocardiopsis sp. : Marine actinobacteria, such as Nocardiopsis sp., have shown significant potential for degrading reactive dyes under saline conditions. A strain identified as Nocardiopsis sp. dassonvillei, isolated from marine sediments, decolorized 85.6% of Reactive Orange 16 (RO-16) at a high concentration of 250 mg/L within 24 hours. nih.govnih.gov Another study on Nocardiopsis alba demonstrated 92% removal of RO-16 at 100 mg/L and remarkable capability (95% removal) even at a concentration of 1000 mg/L within 24 hours. omicsonline.org Optimal conditions for these strains are typically alkaline pH (around 8.0) and temperatures between 30°C and 35°C. nih.govnih.govomicsonline.org The biodegradation was confirmed through HPLC and FTIR analyses, and the resulting metabolites were found to be less toxic than the parent dye. nih.govnih.gov

Agrobacterium : A specific strain of Agrobacterium (JAS1) has been identified that can degrade structurally distinct azo dyes, including Reactive Black 5. mdpi.com This strain demonstrated the ability to tolerate and decolorize high concentrations of dyes, with the degradation mechanism involving both enzymatic action and adsorption. mdpi.com The optimal conditions for decolorization by Agrobacterium were found to be a temperature of 28°C and a pH above 7.0. mdpi.com

The table below summarizes the optimal conditions for dye degradation by various bacterial strains.

| Bacterial Strain | Target Dye | Decolorization Efficiency | Time | Optimal pH | Optimal Temperature (°C) | Source(s) |

| Pseudomonas spp. | Reactive Orange | 98% (at 50 mg/L) | 5 hours | 8.0 | 37 | sciepub.com, sciepub.com |

| Nocardiopsis sp. | Reactive Orange 16 | 85.6% (at 250 mg/L) | 24 hours | 8.0 | 35 | nih.gov, nih.gov |

| Nocardiopsis alba | Reactive Orange 16 | 95% (at 1000 mg/L) | 24 hours | N/A | 30 | omicsonline.org |

| Agrobacterium sp. JAS1 | Reactive Black 5 | >50% (at 100 mg/L) | 72 hours | >7.0 | 28 | mdpi.com |

Role of Bacterial Consortia in Enhanced Degradation

While individual bacterial strains can be effective, bacterial consortia—mixed communities of different microorganisms—often exhibit enhanced and more robust degradation capabilities. nih.gov This is attributed to synergistic interactions where one species may partially degrade the dye, and another utilizes the resulting intermediates for further breakdown. nih.gov Consortia can also withstand higher dye concentrations and adapt better to the fluctuating conditions typical of industrial wastewater. nih.gov

A consortium designated ETL-A, containing Bacillus subtilis, Stenotrophomonas sp., Pseudomonas stutzeri, and Pseudomonas aeruginosa, achieved 93% decolorization of Reactive Orange M2R within 30 hours under static conditions. scispace.com Another indigenous consortium, X5RC5, composed of Lysinibacillus macroides and Stenotrophomonas acidaminiphila, successfully achieved complete mineralization of Reactive Orange 3R. researchgate.net Similarly, a consortium (SPB92) of four strains including Pseudomonas stutzeri and Bacillus tequilensis decolorized Acid Orange (30 mg/L) in 23 hours. frontiersin.orgresearchgate.net The enhanced performance of consortia is often due to the combined enzymatic machinery of the different members, allowing for a more complete breakdown of the complex dye molecule and its intermediates. nih.govresearchgate.net

Fungal and Algal Bioremediation Strategies

In addition to bacteria, fungi and algae are also being explored for their potential in bioremediating dye-laden effluents.

Fungal Bioremediation: Fungi, particularly white-rot fungi, are highly effective at degrading a wide range of recalcitrant pollutants, including synthetic dyes. nih.govnih.gov Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase. nih.gov These enzymes can break down the complex aromatic structures of dyes. nih.gov Studies have shown that fungi like Datronia sp. can decolorize reactive dyes, with laccase activity being directly correlated with the extent of color reduction. tci-thaijo.org Aspergillus niger has also been used to decolorize Reactive Black 5, showing maximum efficiency at an alkaline pH of 10. ijcmas.com Fungal bioremediation can occur through enzymatic degradation, biosorption onto the mycelial biomass, or a combination of both. nih.govhibiscuspublisher.com

Algal Bioremediation: Algae represent a promising and sustainable approach for dye removal, as they can simultaneously treat wastewater and generate biomass for biofuels. nih.govnih.gov Algal remediation can occur through biosorption, where dye molecules bind to the algal cell surface, or biodegradation, where the algae metabolize the dye. researchgate.net Various microalgal species, including those from the genera Chlorella and Scenedesmus, have demonstrated the ability to remove reactive dyes. nih.govscione.com For example, a consortium of Scenedesmus obliquus and Oscillatoria sp. was effectively used to remediate reactive orange 122. scione.comresearchgate.net Studies have shown that S. obliquus can achieve over 98% decolorization of Disperse orange 2RL azo dye under optimal heterotrophic conditions. nih.gov

Enzymatic Mechanisms of this compound Biotransformation

The biological transformation of azo dyes like this compound is primarily an enzymatic process. Microorganisms, including bacteria, fungi, and actinobacteria, have developed sophisticated enzymatic systems to decolorize and degrade these xenobiotic compounds. nih.govnih.gov The initial and most critical step in this process is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. researchgate.netjuniperpublishers.com This reductive cleavage breaks the chromophore, leading to the formation of generally colorless aromatic amines, which may be further degraded. nih.govjuniperpublishers.comrsc.org Key enzymes involved in this biotransformation include azoreductases, laccases, and various reductases. researchgate.netdoi.org

Azo reductases are the principal enzymes responsible for the reductive cleavage of the azo linkages in dyes like this compound. researchgate.netrsc.org These enzymes catalyze the transfer of reducing equivalents, typically from NADH or NADPH, to the azo bond, breaking it and resulting in decolorization. juniperpublishers.comrsc.org This process can occur under both anaerobic and aerobic conditions, though it is often more efficient in the absence of oxygen, as oxygen can compete with the azo dye as an electron acceptor. nih.govjuniperpublishers.com

The mechanism involves a two-step transfer of four electrons. juniperpublishers.com In each step, two electrons are provided to the azo group, leading to its reduction and the formation of intermediate hydrazo compounds, which are then cleaved to form aromatic amines. juniperpublishers.com Azo reductases have been identified in a wide variety of bacteria, including species of Pseudomonas, Bacillus, and Shewanella. rsc.orgtandfonline.com For instance, a novel azoreductase, BVU5, expressed in E. coli, demonstrated the ability to degrade Reactive Black 5, a structurally similar azo dye, highlighting the effectiveness of these enzymes. rsc.org The efficiency of bacterial decolorization is largely attributed to the expression of these azoreductases. juniperpublishers.com

While azoreductases are key, other enzymes also play a significant role in the degradation of this compound.

Laccases are multi-copper oxidases that are particularly prevalent in fungi, such as Aspergillus flavus. nih.govresearchgate.net Unlike the reductive cleavage by azoreductases, laccases catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including the aromatic amine byproducts of azo reduction. researchgate.netdoi.org They use molecular oxygen as an electron acceptor and can degrade dyes through a non-specific free radical mechanism. researchgate.net The activity of extracellular laccases has been identified as a key component in the degradation pathway of Reactive Orange 16 by Aspergillus flavus A5P1. nih.gov

NADH-DCIP (Nicotinamide adenine (B156593) dinucleotide-dichlorophenolindophenol) reductase is another important enzyme implicated in dye decolorization. Its activity is often measured alongside azoreductase and laccase to provide a broader picture of the cell's reductive and oxidative capabilities. Significant NADH-DCIP reductase activity has been observed in bacterial consortia and activated sludge systems during the decolorization of reactive dyes. researchgate.netresearchgate.net For example, in the treatment of a similar dye, Reactive Orange HE2R, by activated sludge, both laccase and NADH-DCIP reductase were found to be significantly involved in the decolorization process. researchgate.net

The production and activity of dye-degrading enzymes are often regulated by environmental conditions and induced by the presence of the dye itself. researchgate.net Microorganisms can upregulate the expression of enzymes like azoreductase and laccase when exposed to azo dyes. researchgate.net For example, in bacterial biofilm consortia used to treat Methyl Orange, the intracellular activities of azoreductase, NADH-DCIP reductase, and laccase were significantly induced within 60 hours of incubation with the dye. researchgate.net Specifically, azoreductase activity was induced by up to 3.62-fold. researchgate.net This induction suggests that the dye acts as a substrate or an effector molecule that triggers the genetic pathways responsible for producing the necessary degradation enzymes. Co-substrates, such as yeast extract and glucose, can also influence enzyme activity, sometimes enhancing the rate of decolorization by providing necessary reducing power (NADH/NADPH). tandfonline.commdpi.com

Optimization of Biological Degradation Parameters (e.g., pH, Temperature, Co-substrates, Aeration/Anoxia)

The efficiency of the biological degradation of this compound is highly dependent on various physicochemical parameters. Optimizing these factors is crucial for maximizing decolorization rates in treatment systems. nih.govresearchgate.net

| Parameter | Optimal Range/Condition | Effect on Degradation | Source |

| pH | 7.0 - 8.0 (Neutral to slightly alkaline) | Maximum decolorization is often observed in this range. Acidic or highly alkaline conditions can significantly reduce enzyme activity and microbial growth. | nih.govresearchgate.net |

| Temperature | 30°C - 40°C | Bacterial and enzymatic activity is highest in this mesophilic range. Temperatures outside this range can lead to reduced metabolic rates or enzyme denaturation. | nih.govresearchgate.net |

| Co-substrates | Yeast Extract | Often enhances decolorization by providing essential nutrients, growth factors, and serving as an electron donor to generate NADH, which is crucial for azoreductase activity. Glucose can also be effective but sometimes has a negative effect. | tandfonline.comresearchgate.net |

| Aeration/Anoxia | Static/Anoxic Conditions | Anoxic or anaerobic conditions are generally preferred for the initial reductive cleavage of the azo bond by azoreductases, as oxygen can compete for reducing equivalents. Subsequent aerobic stages can then be used to degrade the resulting aromatic amines. | nih.govresearchgate.net |

| Dye Concentration | 50 - 250 mg/L | Decolorization efficiency tends to decrease as the initial dye concentration increases, likely due to the toxic effects of the dye on microorganisms and the saturation of enzyme active sites. | nih.govmdpi.com |

For instance, studies on Nocardiopsis sp. showed maximum decolorization of Reactive Orange 16 (94.5%) at pH 8 and 94.13% at 35°C. nih.gov The presence of yeast extract as a co-substrate has been shown to be particularly effective for the decolorization of reactive dyes in activated sludge and by bacterial consortia. tandfonline.comresearchgate.net

Performance of Activated Sludge Systems in this compound Treatment

Activated sludge systems, which consist of a high concentration of microorganisms in an aerated environment, are widely used for biological wastewater treatment. ijsr.net These systems can be adapted to treat textile effluents containing dyes like this compound. researchgate.net The microbial consortia within the activated sludge can effectively decolorize and degrade azo dyes, often through a combination of anaerobic and aerobic processes.

In a typical two-stage system, an initial anaerobic or anoxic phase allows for the reductive cleavage of the azo bond by azoreductases present in the sludge biomass. This is followed by an aerobic phase where the resulting aromatic amines are mineralized. Research on Reactive Orange HE2R demonstrated that activated sludge, supplemented with yeast extract, could achieve 98% decolorization within 24 hours under static conditions. researchgate.net Analysis confirmed the significant involvement of laccase and NADH-DCIP reductase in this process. researchgate.net The combination of an anaerobic digester with an Integrated Fixed-film Activated Sludge (IFAS) reactor has also proven effective for similar dyes like Reactive Black 5, achieving high color removal (81%) and COD reduction (99%) in the anaerobic stage alone.

The table below summarizes the performance of activated sludge systems in treating reactive dyes based on available research.

| System Type | Target Dye | Key Parameters | Performance | Source |

| Lab-scale Activated Sludge | Reactive Orange HE2R | Static condition, 24h, Yeast extract co-substrate | 98% decolorization | researchgate.net |

| Anaerobic/Aerobic IFAS | Reactive Black 5 | HRT: 2.5 days (anaerobic), 6h (aerobic); Temp: 35°C | 81% color removal (anaerobic stage), 99% COD reduction (anaerobic stage) | |

| Anaerobic-Aerobic Reactor | Reactive Black 5 | Acclimatized activated sludge | Effective decolorization and mineralization |

Integrated and Hybrid Treatment Systems for Comprehensive this compound Removal

While biological methods like activated sludge are effective, they can have limitations in achieving complete mineralization or handling high dye concentrations. mdpi.com To overcome these challenges, integrated and hybrid systems that combine biological treatment with physical or chemical processes have been developed. mdpi.comuow.edu.au These systems offer a more robust and comprehensive approach to treating complex textile wastewater containing this compound. uow.edu.au

Other integrated approaches include combining biological processes with membrane filtration. mdpi.com For example, a membrane bioreactor (MBR) integrates activated sludge treatment with membrane filtration, providing excellent effluent quality by retaining microbial biomass and removing suspended solids. uow.edu.au Hybrid systems can also involve sequences of different biological reactors, such as an anaerobic stage followed by an aerobic stage, to optimize the conditions for both reductive decolorization and oxidative degradation. The optimal sequence often involves biological treatment to handle the bulk of the organic load cost-effectively, followed by an AOP as a polishing step to remove any remaining color and refractory compounds. mdpi.com

Combination of Diverse Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants. semanticscholar.org The combination of different AOPs can enhance degradation efficiency. For this compound, various photocatalytic AOPs have been investigated, demonstrating the potential for effective decolorization and degradation.

Photocatalysis, a prominent AOP, utilizes semiconductor materials that, upon illumination with sufficient energy, generate electron-hole pairs, leading to the formation of reactive oxygen species. Research has explored several photocatalysts for the degradation of this compound.

One study investigated the use of magnesium oxide (MgO) nanopowder as a photocatalyst, enhanced by the addition of hydrogen peroxide (H₂O₂), another oxidizing agent. idosi.org The combination of UV irradiation, MgO, and H₂O₂ creates a powerful oxidative system. Results indicated that this process could remove more than 90% of the this compound dye. idosi.org The efficiency of this photocatalytic process is influenced by several operational parameters, as detailed in the table below. idosi.org

Table 1: Parameters Affecting Photocatalytic Decolorization of this compound Using MgO/H₂O₂/UV

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Catalyst Dose (MgO) | Increased from 10 to 50 mg | Removal efficiency increased due to more available active sites for radical formation. | semanticscholar.org |

| Solution pH | Varied | Solution pH is a critical factor influencing the surface charge of the catalyst and the degradation pathway. | idosi.org |

| H₂O₂ Concentration | Varied | The presence of H₂O₂ acts as an additional source of hydroxyl radicals, accelerating the degradation rate. | idosi.org |

Another approach involves the use of composite semiconductors. A study on a mixture of dyes, including this compound, utilized a composite of titanium dioxide (TiO₂) and zinc oxide (ZnO). ijream.org The combination of these two semiconductors can improve photocatalytic activity by promoting charge separation and extending the light absorption range. The optimized conditions for the degradation of the dye mixture achieved a maximum decolorization of 91.30%. ijream.org

Furthermore, polyoxometalates such as K₆TiW₁₁O₃₉Sn·7H₂O (TiW₁₁Sn) and K₆ZrW₁₁O₃₉Sn·12H₂O (ZrW₁₁Sn) have been successfully evaluated for the photocatalytic degradation of this compound under natural sunlight. epa.gov The degradation process was found to follow pseudo-first-order kinetics, and the rate constants were modeled using the Langmuir-Hinshelwood equation. epa.gov

Coupling of Biological Treatment with Advanced Oxidation Processes

While AOPs are effective in breaking down complex dye molecules, they can be energy-intensive. Biological treatments, on the other hand, are cost-effective but often struggle to degrade recalcitrant dyes. mdpi.com Coupling these two processes offers a synergistic solution: AOPs can be used as a pre-treatment to break down this compound into simpler, more biodegradable intermediates, which are then mineralized by microorganisms in a subsequent biological step. gjesm.net

Specific research into coupled AOP-biological systems for this compound is limited in publicly available literature. However, the amenability of this dye to each type of treatment individually has been established. As discussed in the previous section, AOPs can effectively decolorize the dye. idosi.orgijream.orgepa.gov

From a biological standpoint, certain microorganisms have demonstrated the ability to degrade this specific dye. For example, a synthetic strain of the cyanobacterium Synechococcus elongathus PCC7942 has been shown to significantly degrade this compound, among other reactive dyes. researchgate.net This indicates the potential for using specialized microorganisms in a biological stage of treatment. The general principle is that the partial oxidation from an AOP pre-treatment would enhance the speed and completeness of the subsequent biodegradation. gjesm.net

Sequential Physical, Chemical, and Biological Process Integration

A comprehensive wastewater treatment strategy can involve the sequential integration of physical, chemical, and biological processes to maximize efficiency and address different aspects of contamination.

Physical Treatment: Adsorption is a widely used physical method for dye removal due to its simplicity and efficiency. mdpi.com Various adsorbents have been tested for their capacity to remove this compound from aqueous solutions. These processes transfer the dye from the liquid phase to the solid phase.

Layered Double Hydroxides (LDHs): Hydroxyl ammonium ionic liquids intercalated with LDHs have shown a maximum adsorption capacity of 300.9 mg/g for this compound. The process was found to be spontaneous and endothermic. researchgate.net

Chitosan-Based Composites: Natural biocomposites are gaining attention as sustainable adsorbents. A nanocomposite combining banana-peel cellulose (B213188) with chitosan and silver nanoparticles achieved a maximum adsorption capacity of 125 mg/g for this compound. mdpi.com Another study involving a chitosan-based hydrogel reported the adsorption of 95% of the dye from a solution. nih.gov

Zeolites: These porous aluminosilicate (B74896) minerals are effective adsorbents. The adsorption capacity of zeolites for this compound has been reported to be approximately 239 mg/g. arabjchem.org

Table 2: Adsorption Capacities of Various Adsorbents for this compound

| Adsorbent Material | Maximum Adsorption Capacity (Qmax) | Reference |

|---|---|---|

| Ionic Liquid/Layered Double Hydroxide Composites | 300.9 mg/g | researchgate.net |

| Zeolites | 239 mg/g | arabjchem.org |

| Banana-Peel Cellulose/Chitosan/Silver Nanoparticle Composite | 125 mg/g | mdpi.com |

| Chitosan-Based Hydrogel | 95% removal | nih.gov |

Chemical and Biological Integration: Following a physical pre-treatment step like adsorption, which concentrates the dye, the remaining dissolved dye can be subjected to chemical (AOP) and biological treatments as described in the sections above. An integrated sequence could involve:

Physical Stage: Adsorption to remove the bulk of the this compound dye from the effluent.

Chemical Stage: An AOP (e.g., photocatalysis) to treat the remaining dye and break it down into less complex, non-colored intermediates.

Biological Stage: A final biological treatment using specialized microorganisms to mineralize the simple organic intermediates into carbon dioxide and water.

Molecular Mechanisms of this compound Degradation

The breakdown of this compound proceeds through several key molecular mechanisms, including the cleavage of its characteristic azo bonds, the formation of various aromatic amines, and ultimately, complete mineralization.

Cleavage of Azo Bonds and Aromatic Rings

The initial and most critical step in the degradation of this compound is the cleavage of the azo bond (–N=N–). researchgate.net This bond is responsible for the dye's vibrant orange color. Various advanced oxidation processes (AOPs) and biological treatments target this bond. For instance, hydroxyl radicals (•OH) generated in processes like photocatalysis attack the azo linkage, leading to its rupture. nih.gov This cleavage results in the formation of intermediate aromatic compounds. researchgate.net

Under anaerobic conditions, the reduction of the azo bond is the primary degradation pathway, leading to the formation of hydrazo compounds which are typically not isolated, followed by the generation of aromatic amines. researchgate.netimrpress.com In addition to the azo bond, the aromatic rings within the dye's structure, such as benzene (B151609) and naphthalene (B1677914) rings, are also subject to cleavage, particularly under aggressive oxidative conditions. upc.edu This fragmentation is crucial for the complete breakdown of the dye molecule.

Formation of Simpler Aromatic Amines and Their Subsequent Transformation

Following the cleavage of the azo bond, a variety of simpler aromatic amines are formed. researchgate.netresearchgate.net The specific amines produced depend on the initial structure of the dye and the degradation method employed. For instance, the reduction of azo dyes can lead to the formation of compounds like aniline (B41778) and its derivatives. core.ac.uk In the case of some reactive dyes, intermediates such as 2-amino-1,5-naphthalenedisulphonic acid have been identified.

Some identified intermediate products from the degradation of similar reactive azo dyes include:

2-amino butane (B89635) 4-sulpho aniline. ijsr.net

Sulphoaniline. ijsr.net

Pentanoic acid. hibiscuspublisher.com

Phenol. hibiscuspublisher.com

Complete Mineralization to Carbon Dioxide, Water, and Inorganic Anions

The ultimate goal of any degradation process is the complete mineralization of the dye molecule into non-toxic inorganic products. This involves the breakdown of all organic intermediates into carbon dioxide (CO2), water (H2O), and inorganic anions such as sulfate (B86663) (SO4²⁻) and nitrate (B79036) (NO3⁻). ekb.egrsc.org

Advanced oxidation processes are particularly effective at achieving high levels of mineralization. chem-soc.siscispace.com For example, the powerful hydroxyl radicals generated in these processes can non-selectively oxidize organic compounds, leading to their complete destruction. rsc.orgscispace.com The efficiency of mineralization is often monitored by measuring the reduction in Total Organic Carbon (TOC) in the treated wastewater. excli.de While decolorization can be achieved relatively quickly through azo bond cleavage, complete mineralization is a slower process that requires the breakdown of all resulting aromatic fragments. scispace.com

Analytical Techniques for Identification and Quantification of Degradation Products

A suite of analytical techniques is employed to monitor the degradation of this compound and to identify and quantify the resulting intermediate and final products. These methods provide crucial insights into the reaction mechanisms and the effectiveness of the treatment process.

UV-Visible Spectroscopy for Decolorization and Chromophore Changes

UV-Visible spectroscopy is a primary tool for monitoring the decolorization process. The characteristic absorption peak of this compound in the visible region of the spectrum is due to its chromophoric azo bond. mdpi.com As the dye degrades and the azo bond is cleaved, the intensity of this peak decreases, providing a direct measure of decolorization. ijsr.net

In addition to the main visible peak, UV-Vis spectra often show absorption bands in the UV region (around 230 nm and 310-320 nm) which are attributed to the benzene and naphthalene aromatic rings within the dye structure. upc.edumdpi.com A decrease in the absorbance of these peaks indicates the breakdown of the aromatic structures. Conversely, the appearance of new peaks can suggest the formation of intermediate products. nih.govupc.edu

Table 1: UV-Visible Spectral Changes During this compound Degradation

| Wavelength (nm) | Corresponding Structure | Observation during Degradation | Reference |

| ~485-490 | Azo bond (Chromophore) | Decrease in absorbance (decolorization) | ijsr.netresearchgate.net |

| ~310-320 | Naphthalene rings | Decrease in absorbance | upc.edumdpi.com |

| ~230 | Benzene rings | Decrease in absorbance | upc.edu |

| ~246 | -NH2 groups | Increase in absorbance | upc.edu |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Alterations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying changes in the functional groups of the dye molecule during degradation. By comparing the FTIR spectra of the original dye with the spectra of the degradation products, researchers can identify the cleavage of specific bonds and the formation of new functional groups.

Table 2: Key FTIR Peaks and Their Interpretation in this compound Degradation

| Wavenumber (cm⁻¹) | Functional Group | Interpretation in Degradation | Reference |

| 3265-3364 | -OH and N-H stretch | Appearance/change indicates amine and alcohol formation | ijsr.netnih.gov |

| 2833-2946 | C-H stretch (alkanes) | Changes indicate structural breakdown | ijsr.netnih.gov |

| ~1630-1686 | N=N stretch (Azo bond) | Disappearance indicates azo bond cleavage | ijsr.netresearchgate.netnih.gov |

| ~1574 | NO₂ stretch | Appearance indicates formation of nitro compounds | ijsr.net |

| 1019-1035 | C-N stretch / C-O stretch | Appearance/change indicates amine/alcohol formation | ijsr.netnih.gov |

| ~850-910 | S-O stretch (Sulfonate) | Changes indicate alteration of sulfonate groups | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Identification of Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the degradation of this compound and separating the resulting metabolites. In degradation studies, the disappearance of the parent dye peak in the chromatogram and the emergence of new peaks at different retention times signify the breakdown of the original molecule into various intermediate compounds. researchgate.net

For instance, in the analysis of a related dye, Reactive Orange HE2R, the original dye showed a major peak at a retention time of 2.384 minutes. ijsr.net Following decolorization, additional peaks appeared at retention times of 2.238, 2.745, 2.931, and 3.20 minutes, confirming the formation of different metabolites. ijsr.net Similarly, studies on other reactive dyes like Reactive Black 5 have shown the initial dye peak diminishing while new peaks corresponding to degradation products appear. researchgate.net This separation capability allows researchers to track the progress of the degradation process and isolate individual metabolites for further structural analysis.

Interactive Table: HPLC Retention Times of Reactive Dye Metabolites

Below is a representative table illustrating how HPLC data is presented in degradation studies. The retention times indicate the separation of different compounds.

| Compound | Retention Time (minutes) |

| Reactive Orange HE2R (Parent Dye) | 2.384 |

| Metabolite 1 | 2.238 |

| Metabolite 2 | 2.745 |

| Metabolite 3 | 2.931 |

| Metabolite 4 | 3.20 |

| Data based on the degradation of Reactive Orange HE2R, a structurally similar dye. ijsr.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation of Degradation Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to identify the chemical structures of the volatile and semi-volatile intermediate products formed during the degradation of this compound. jabsonline.org The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed mass spectra, which act as a molecular fingerprint, allowing for the identification of the compounds by comparing them to spectral libraries. researchgate.net

In the biodegradation of a similar dye, Reactive Orange HE2R, GC-MS analysis identified key intermediates such as 2-amino butane 4-sulpho aniline and sulphoaniline. ijsr.net For another azo dye, Methyl Orange, GC-MS detected the formation of N,N-dimethyl-p-phenylenediamine after degradation. researchgate.net Similarly, the degradation of Reactive Orange 16 was found to produce intermediates including 6-acetylamino-3-aminonaphthalene-2-sulfonic acid and N-(3,4-bis-hydroxymethyl-phenyl)-acetamide. researchgate.net These findings are critical for piecing together the degradation pathway.

Interactive Table: Identified Intermediates from Azo Dye Degradation by GC-MS

This table showcases some of the intermediate compounds identified through GC-MS analysis of various azo dye degradation processes.

| Parent Dye | Intermediate Compound | Molecular Weight (m/z) | Retention Time (min) |

| Reactive Orange HE2R | 2-amino butane 4-sulpho aniline | 167 | 16.467 |

| Reactive Orange HE2R | sulphoaniline | 154 | 19.433 |

| Methyl Orange | N,N-dimethyl-p-phenylenediamine | 136 | 9.84 |

| Reactive Orange 16 | 6-acetylamino-3-aminonaphthalene-2-sulfonic acid | Not specified | Not specified |

| Reactive Orange 16 | N-(3,4-bis-hydroxymethyl-phenyl)-acetamide | Not specified | Not specified |

| Data compiled from studies on various reactive azo dyes. ijsr.netresearchgate.netresearchgate.net |

Ion Chromatography for Tracking Anion Products (e.g., Sulfate, Nitrate)

Ion chromatography is an essential technique for quantifying the inorganic anions, such as sulfate (SO₄²⁻) and nitrate (NO₃⁻), that are released during the complete mineralization of this compound. The formation of these ions indicates the breakdown of the dye's complex aromatic structure and the cleavage of sulfonate and amino groups.

Studies on the degradation of other reactive dyes have successfully used ion chromatography to detect and measure these end-products. For example, in the ozonation of C.I. Reactive Red 120, ion chromatography was used to identify sulfate, oxalate, chloride, and nitrate in the degradation products. nih.gov The presence of these anions provides evidence of the complete breakdown of the dye molecule. The effect of various anions like chloride and sulfate on the degradation process itself can also be studied, as their presence in textile wastewater is common. researchgate.net

Interactive Table: Anions Detected During Reactive Dye Degradation

This table provides examples of anions that can be monitored using ion chromatography during the degradation of reactive dyes.

| Anion | Chemical Formula |

| Sulfate | SO₄²⁻ |

| Nitrate | NO₃⁻ |

| Chloride | Cl⁻ |

| Oxalate | C₂O₄²⁻ |

| Formate | HCOO⁻ |

| Anions identified in the degradation products of reactive dyes. nih.gov |

Proposed Degradation Pathways Based on Experimental Evidence

Based on the identification of intermediate products through techniques like HPLC and GC-MS, researchers can propose detailed degradation pathways for this compound. The initial and most crucial step in the breakdown of azo dyes is typically the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. jabsonline.org

This initial cleavage results in the formation of various aromatic amines. For instance, in the degradation of Reactive Orange HE2R, the proposed pathway involves the formation of 2-amino butane 4-sulpho aniline and sulphoaniline. ijsr.net Subsequent steps in the pathway involve the desulfonation, deamination, and hydroxylation of these primary intermediates, leading to the opening of the aromatic rings. This ultimately results in the formation of smaller, lower molecular weight aliphatic compounds and inorganic ions like sulfate and nitrate, indicating complete mineralization. ijsr.net

The specific intermediates identified, such as substituted naphthalenes and benzenes, provide the puzzle pieces needed to construct a plausible step-by-step breakdown of the complex this compound molecule. researchgate.net

Environmental Impact and Ecotoxicological Assessment of Reactive Orange 5 and Its Transformation Products

Environmental Persistence and Fate of Reactive Orange 5

Reactive dyes are characterized by the presence of a reactive group, such as a triazine or vinylsulfone, which forms a stable, covalent bond with fibers like cellulose (B213188). nih.gov However, the dyeing process is inefficient, and a significant portion of the dye does not fix to the fabric. nih.govarcjournals.org This unfixed dye and its hydrolyzed form are highly soluble in water, making their removal from effluents particularly challenging. encyclopedia.pub Due to their high stability against light, temperature, and microbial attack, these dyes can persist in the environment. arcjournals.org

The fundamental structure of most reactive dyes includes chromophores, often of the azo, anthraquinone, or phthalocyanine (B1677752) type, which are responsible for their color. nih.govijcmas.com The azo group (-N=N-) is a key feature of many reactive dyes. ijcmas.com While designed for stability, the degradation of this compound (KGN) has been shown to be possible under specific conditions, such as photocatalysis using phosphotungstic acid (HPA) with near-UV irradiation. researchgate.net Studies indicate that the degradation mechanism and the resulting byproducts are influenced by the treatment process employed. researchgate.net For instance, the degradation of KGN with HPA follows a different mechanism than with TiO2, although the final anion products may be the same. researchgate.net

Ecotoxicity Evaluation Methodologies

To understand the environmental risk posed by this compound and its byproducts, various ecotoxicity tests are employed. These assays evaluate the effects on a range of organisms, from aquatic invertebrates to plants and microbes.

Toxicity testing on aquatic organisms is crucial for assessing the impact of dyes on freshwater ecosystems. While specific data for this compound is limited, studies on similar reactive azo dyes provide insight. For example, general assessments suggest that reactive dyes typically have a low toxic potential for aquatic organisms, though algae appear to be the most susceptible group. mst.dk

More detailed studies on the related dye, Reactive Black 5 (RB5), have evaluated its toxicity before and after treatment processes. The photo-Fenton process, an advanced oxidation method, was used to degrade RB5, and the toxicity of the resulting effluent was tested on several aquatic species. researchgate.netdaneshyari.com These tests revealed that the byproducts of degradation can sometimes be more harmful than the parent dye. researchgate.netdaneshyari.com

Table 1: Aquatic Toxicity of Reactive Black 5 Before and After Photo-Fenton Treatment

| Organism | Test Type | Endpoint | Parent Dye (RB5) Toxicity | Treated Effluent Toxicity | Source |

|---|---|---|---|---|---|

| Daphnia similis | Acute | EC₅₀ (48h) | >1000 mg L⁻¹ | Toxicity increased during treatment | researchgate.netdaneshyari.com |

| Ceriodaphnia dubia | Chronic | IC₅₀ (8 days) | 410 mg L⁻¹ | Toxicity increased during treatment | researchgate.netdaneshyari.com |

| Pseudokirchneriella subcapitata (Algae) | Chronic | IC₅₀ (72h) | >100 mg L⁻¹ | Toxicity increased during treatment | researchgate.netdaneshyari.com |

EC₅₀ (Median Effective Concentration): Concentration causing an effect in 50% of the test population. IC₅₀ (Median Inhibition Concentration): Concentration causing 50% inhibition in a biological function (e.g., growth).

Phytotoxicity tests assess the impact of a substance on plant life, measuring parameters like seed germination and root and shoot growth. Untreated dye effluents can be unsafe for agricultural use. academicjournals.org Studies on various reactive dyes consistently show that the parent compounds can inhibit plant development, while treated, degraded solutions are often less toxic. academicjournals.orgplos.orgmdpi.com

In a study on Reactive Orange 16, its effect on the germination and growth of tomato (Solanum lycopersicum) was evaluated. The untreated dye inhibited root and shoot growth, whereas the effluent treated with the bacterium Bacillus cereus ROC showed growth comparable to the control. plos.orgsemanticscholar.org Similarly, phytotoxicity tests using Vigna radiata seeds showed a good germination rate and significant growth when exposed to the degraded metabolites of various reactive dyes, in contrast to the inhibition caused by the parent dyes. academicjournals.org

However, the detoxification outcome depends on the treatment method. An investigation into Reactive Black 5 found that while the parent dye itself was not highly toxic to wheat (Triticum aestivum) and maize seeds, the byproducts from anaerobic bacterial degradation were toxic enough to completely prevent germination. ut.ac.ir

Table 2: Phytotoxicity of Reactive Dyes and Their Metabolites

| Dye | Plant Species | Effect of Parent Dye | Effect of Treated Effluent/Metabolites | Source |

|---|---|---|---|---|

| Reactive Orange 16 | Solanum lycopersicum (Tomato) | Inhibited shoot and root growth | Shoot and root lengths were comparable to control (non-toxic) | plos.orgsemanticscholar.org |

| Reactive Dyes (incl. Orange M2 K) | Vigna radiata | Inhibited germination and growth | Good germination rate and significant growth (detoxified) | academicjournals.org |

| Reactive Black 5 | Triticum aestivum (Wheat) & Maize | Low toxicity (90-100% germination) | High toxicity from anaerobic metabolites (0% germination); Non-toxic after subsequent UV/H₂O₂ treatment (100% germination) | ut.ac.ir |

| Reactive Black 5 | Triticum aestivum (Wheat) | Severely affected seed viability and growth | Seeds germinated well without negative effects (detoxified) | mdpi.com |

The toxicity of dyes to microorganisms is a critical factor, as these organisms are the basis of biological wastewater treatment systems. High toxicity can inhibit the activity of activated sludge, rendering the treatment process ineffective. mdpi.comnih.gov Microbial respiration inhibition assays measure the rate of oxygen consumption by microorganisms in the presence of a test substance. A decrease in oxygen uptake compared to a control indicates toxicity. mdpi.com